Bivalirudin - 128270-60-0

Bivalirudin

Catalog Number: EVT-262760
CAS Number: 128270-60-0
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bivalirudin is a synthetic, 20-amino acid polypeptide that acts as a direct thrombin inhibitor. [] It is a structural analog of hirudin, a naturally occurring thrombin inhibitor found in the saliva of medicinal leeches. [] Bivalirudin is classified as an anticoagulant, meaning it prevents blood clotting. [] In scientific research, bivalirudin is a valuable tool for investigating the role of thrombin in various biological processes, such as coagulation, inflammation, and cell signaling. []

Synthesis Analysis

The synthesis of bivalirudin involves solid-phase peptide synthesis techniques. [] The amino acids are sequentially coupled onto a solid support resin, followed by cleavage and purification of the final peptide product. [] Specific details about the synthetic protocol and reaction conditions may vary depending on the desired purity and yield of bivalirudin.

Molecular Structure Analysis

Bivalirudin's molecular structure consists of a linear chain of 20 amino acids with a molecular weight of approximately 2180 Da. [] The molecule contains both a hydrophilic and hydrophobic region, allowing it to interact with the active site and exosite of thrombin. [] Structural studies have revealed that bivalirudin binds to thrombin in a bivalent manner, mimicking the interaction of natural hirudin. []

Mechanism of Action

Bivalirudin directly and reversibly binds to both the active catalytic site and the fibrinogen recognition exosite of thrombin. [, ] This binding inhibits thrombin's enzymatic activity, preventing the conversion of fibrinogen to fibrin, and thereby blocking the formation of blood clots. [, ] Unlike heparin, which requires antithrombin III as a cofactor, bivalirudin directly inhibits thrombin. [] Bivalirudin's short half-life and reversible binding contribute to its rapid onset and offset of action. [, ]

Physical and Chemical Properties Analysis

Bivalirudin is a white to off-white powder that is soluble in water. [] Its isoelectric point is approximately 7.8. [] The half-life of bivalirudin is approximately 25 minutes in patients with normal renal function. []

Applications
  • In vitro studies: Bivalirudin is used in various in vitro assays to investigate the role of thrombin in coagulation, platelet activation, and other cellular processes. [] It is a valuable tool for studying the molecular mechanisms of thrombin-mediated events.
  • Animal models: Bivalirudin has been employed in animal models of thrombosis, stroke, and other cardiovascular diseases. [] These studies help elucidate the pathophysiology of these conditions and evaluate the potential therapeutic effects of thrombin inhibition.
  • Biomaterial research: Bivalirudin is being investigated for its potential to prevent thrombus formation on biomaterials used in medical devices, such as stents and catheters. [] Immobilizing bivalirudin on these surfaces aims to improve their biocompatibility and reduce the risk of complications.

Heparin

  • Compound Description: Heparin, a heterogeneous mixture of sulfated glycosaminoglycans, is a widely used anticoagulant. It acts indirectly by binding to and activating antithrombin III, which subsequently inhibits thrombin and other coagulation factors [].

Unfractionated Heparin (UFH)

  • Compound Description: Unfractionated heparin (UFH) refers to the standard, unfractionated form of heparin, characterized by a wider range of molecular weights compared with low molecular weight heparin. Like heparin, UFH acts indirectly by enhancing antithrombin III activity [, , ].
  • Relevance: Unfractionated heparin serves as a primary comparator to bivalirudin in multiple studies, especially in the context of PCI procedures [, , ]. The research often focuses on comparing the safety and efficacy of these two anticoagulants, particularly regarding bleeding complications.

Glycoprotein IIb/IIIa Inhibitors (GPIs)

  • Compound Description: Glycoprotein IIb/IIIa inhibitors (GPIs) are a class of antiplatelet drugs that block the final common pathway of platelet aggregation by preventing fibrinogen binding to the activated GP IIb/IIIa receptor on platelets. [, , , , , , ]. Examples of GPIs include abciximab, eptifibatide, and tirofiban.
  • Relevance: Glycoprotein IIb/IIIa inhibitors are often investigated in conjunction with bivalirudin or heparin, exploring their combined use in PCI procedures [, , , , , , ]. The research aims to determine the optimal anticoagulation strategy by evaluating the efficacy and safety profiles of these combinations.

Abciximab

  • Compound Description: Abciximab is a potent GPI that binds to the GP IIb/IIIa receptor on platelets, preventing fibrinogen binding and subsequent platelet aggregation [, , , ].
  • Relevance: Abciximab, as a representative GPI, is frequently studied in combination with either bivalirudin or heparin in PCI procedures [, , , ]. This co-administration is investigated to assess its impact on ischemic events like stent thrombosis and its contribution to bleeding risks.

Eptifibatide

  • Compound Description: Eptifibatide, a synthetic cyclic heptapeptide, acts as a GPI by selectively and reversibly blocking the platelet GP IIb/IIIa receptor, inhibiting platelet aggregation [, ].
  • Relevance: Eptifibatide is another GPI often used in combination with bivalirudin or heparin during PCI procedures [, ]. The studies aim to define the optimal antithrombotic strategy by analyzing the efficacy and safety profiles of these drug combinations, particularly in high-risk patient populations.

Tirofiban

  • Compound Description: Tirofiban, a non-peptide tyrosine derivative, functions as a GPI, reversibly inhibiting fibrinogen binding to the GP IIb/IIIa receptor on platelets, thereby preventing platelet aggregation [].
  • Relevance: Tirofiban is investigated alongside bivalirudin and heparin in clinical trials to assess its efficacy and safety as an adjunctive antithrombotic therapy during PCI in patients with acute myocardial infarction [].

Argatroban

  • Compound Description: Argatroban is a synthetic, univalent direct thrombin inhibitor that reversibly binds to the active catalytic site of thrombin []. It is primarily used as an anticoagulant in patients with heparin-induced thrombocytopenia.
  • Relevance: Argatroban is discussed as a direct thrombin inhibitor alternative to bivalirudin, particularly for patients with heparin-induced thrombocytopenia [, , ]. While both agents directly inhibit thrombin, their chemical structures, pharmacokinetic profiles, and clinical applications differ.

Lepirudin

  • Compound Description: Lepirudin is a recombinant derivative of hirudin, a naturally occurring direct thrombin inhibitor found in the saliva of the medicinal leech []. It binds to and inhibits both the active catalytic site and the fibrin-binding site of thrombin.
  • Relevance: Lepirudin is mentioned as another direct thrombin inhibitor, similar to bivalirudin, primarily used for anticoagulation in patients with heparin-induced thrombocytopenia [, , ]. The discussion highlights the emergence of direct thrombin inhibitors as alternatives to heparin in specific clinical scenarios.

Desirudin

  • Compound Description: Desirudin, another recombinant hirudin derivative, acts as a direct thrombin inhibitor, preventing thrombin-mediated conversion of fibrinogen to fibrin, thereby inhibiting clot formation [].
  • Relevance: Similar to bivalirudin, desirudin is mentioned as a direct thrombin inhibitor studied for its potential in preventing ischemic complications during PCI []. This comparison emphasizes the evolving landscape of anticoagulation therapies and the exploration of alternative agents like desirudin.

Properties

CAS Number

128270-60-0

Product Name

Bivalirudin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C98H138N24O33

Molecular Weight

2180.3 g/mol

InChI

InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1

InChI Key

OIRCOABEOLEUMC-GEJPAHFPSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Synonyms

Angiomax; Angiox; L-leucine; BG 8967; BG-8967; BG8967; bivalirudin; CTB-001; Hirulog; Hirulog-1 D-phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-alpha-aspartyl-L-phenylalanyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-tyrosyl-

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.